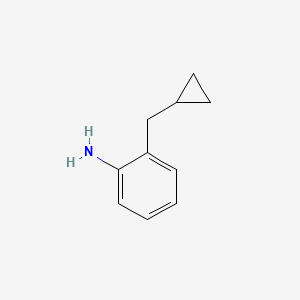

2-(Cyclopropylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)aniline |

InChI |

InChI=1S/C10H13N/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7,11H2 |

InChI Key |

JAMNIFGXCWPBTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylmethyl Aniline and Its Precursors

Strategies for ortho-Alkylation and Amination

The construction of the 2-(cyclopropylmethyl)aniline scaffold fundamentally involves the formation of a carbon-carbon or carbon-nitrogen bond at the ortho position of an aniline (B41778) or a related precursor. Various strategies have been developed to achieve this, each with its own set of advantages and limitations.

Direct Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. acsgcipr.orgsigmaaldrich.com In the context of this compound synthesis, this could theoretically involve the reaction of 2-aminobenzaldehyde with a cyclopropylmethyl nucleophile, followed by reduction, or the reaction of cyclopropylmethylamine with a suitable ortho-substituted benzene (B151609) derivative.

A hypothetical reductive amination route to this compound could start from 2-nitrobenzyl bromide. This precursor could be converted to 2-nitrobenzaldehyde, which would then undergo reductive amination with cyclopropylmethylamine. The final step would be the reduction of the nitro group to an amine.

Palladium-Catalyzed Amination Protocols for Aryl Halides

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. organic-chemistry.orgrsc.org This methodology allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgrsc.org

For the synthesis of this compound, a plausible route involves the palladium-catalyzed coupling of an ortho-haloaryl precursor, such as 2-bromobenzylcyclopropane or 2-chlorobenzylcyclopropane, with an ammonia surrogate or an amino-group equivalent. The use of aqueous ammonia in palladium-catalyzed aminations has been a challenge due to catalyst instability and competing hydroxylation reactions. However, recent developments have led to more robust catalyst systems. organic-chemistry.org For instance, the use of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine (B1218219), has been shown to suppress side reactions and promote the selective formation of primary arylamines from aryl chlorides and bromides using aqueous ammonia and a hydroxide base. organic-chemistry.org

Another approach within this category is the coupling of an aryl halide with cyclopropylmethylamine. Research has demonstrated the successful palladium-catalyzed amination of various aryl and heteroaryl bromides with primary aliphatic amines, including cyclopropylmethylamine, under aqueous micellar conditions. nih.gov

| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / BINAP / NaOtBu | Aryl Bromide | Cyclopropylamine | N-Arylcyclopropylamine | 43-99 | researchgate.net |

| Pd(OAc)₂ / GPhos | Aryl Halide | Primary Amine | Aryl Amine | High | mit.edu |

| Pd Catalyst / KPhos | Aryl Chloride/Bromide | Aqueous Ammonia | Primary Arylamine | Good | organic-chemistry.org |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming bonds to an aromatic ring. fishersci.co.ukwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. fishersci.co.ukwikipedia.org For the synthesis of this compound, this could involve the reaction of an ortho-halobenzylcyclopropane derivative bearing electron-withdrawing groups with an ammonia equivalent.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. openstax.org A plausible precursor for this route could be 2-chloro-1-(cyclopropylmethyl)-3-nitrobenzene. Reaction of this substrate with ammonia or a protected amine, followed by reduction of the nitro group, would yield the target compound.

A documented synthesis of a related compound, 4-(cyclopropylmethyl)thio-2-nitroaniline, illustrates a similar principle. In this synthesis, (chloromethyl)cyclopropane is reacted with a thiolate precursor to introduce the cyclopropylmethyl group via nucleophilic substitution. prepchem.com This suggests that a similar strategy could be employed with an appropriate aniline derivative.

Cyclopropylmethyl Group Introduction Techniques

The introduction of the cyclopropylmethyl group onto the aromatic ring is a key step in the synthesis of the target molecule. This can be achieved either before or after the formation of the aniline functionality.

Friedel-Crafts Alkylation with Cyclopropylmethyl Halides

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. mt.comadichemistry.com However, the direct Friedel-Crafts alkylation of anilines is often problematic. The amino group is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. adichemistry.comlibretexts.org

To circumvent this issue, the amino group can be protected, for example, as an amide. The protected aniline can then undergo Friedel-Crafts alkylation, followed by deprotection to reveal the free amine. Another strategy is to perform the alkylation on a precursor that is later converted to the aniline. For instance, a Friedel-Crafts reaction could be performed on a suitable benzene derivative, which is then nitrated and subsequently reduced.

It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of products. libretexts.org The use of milder conditions and specific catalysts can sometimes mitigate this issue.

Coupling Reactions Involving Cyclopropylmethyl Building Blocks

Modern cross-coupling reactions offer a powerful and versatile alternative for introducing the cyclopropylmethyl group with high selectivity. Palladium-catalyzed reactions such as the Suzuki and Negishi couplings are particularly well-suited for this purpose.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 2-bromoaniline (B46623) or a protected derivative with cyclopropylmethylboronic acid or its ester.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. A potential route to this compound via Negishi coupling would be the reaction of 2-iodoaniline or a related precursor with a cyclopropylmethylzinc halide.

| Coupling Reaction | Aryl Precursor | Cyclopropylmethyl Reagent | Catalyst | Product | Reference |

| Suzuki Coupling | 2-Bromoaniline | Cyclopropylmethylboronic acid | Palladium Catalyst | This compound | General methodology |

| Negishi Coupling | 2-Iodoaniline | Cyclopropylmethylzinc halide | Palladium/Nickel Catalyst | This compound | General methodology |

Rearrangement Reactions Facilitating Cyclopropylmethyl Formation

The formation of the cyclopropylmethyl moiety can be facilitated through rearrangement reactions, often involving cyclopropylcarbinyl cation intermediates. These cations are known to undergo rapid equilibration with homoallyl and cyclobutyl cations. While direct rearrangement to form this compound is not extensively documented, the underlying principles of these rearrangements are crucial in designing synthetic routes. For instance, the treatment of cyclopropyl (B3062369) epoxides with aryl substituents on the cyclopropane (B1198618) ring can lead to acid-catalyzed rearrangements, forming cyclobutanes and cyclobutenes. This highlights the potential for ring-expansion and rearrangement pathways that could be harnessed to construct the desired cyclopropylmethyl group, which could then be incorporated into the aniline structure.

One notable approach involves the Kulinkovich reaction, which provides access to cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide catalyst. These cyclopropanols can then serve as precursors to the cyclopropylmethyl group. Subsequent functionalization and coupling with an appropriate aniline derivative or a precursor could then lead to the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For the synthesis of aniline derivatives, catalyst- and solvent-free methods have been developed for reactions such as the amination of aryl halides. These approaches often involve heating the neat reactants, sometimes in the presence of a solid support or a phase-transfer catalyst, to drive the reaction to completion. While specific examples for this compound are not abundant, the general methodologies for solvent-free N-alkylation and C-alkylation of anilines can be adapted. For instance, the direct alkylation of anilines with alkyl halides under solvent-free conditions, potentially with microwave assistance, offers a greener alternative to traditional solvent-based methods.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of a wide range of organic compounds, including aniline derivatives. The efficient and rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.

Microwave technology has been successfully applied to various reactions relevant to the synthesis of this compound, such as N-alkylation of anilines and palladium-catalyzed cross-coupling reactions. For example, the mono-N-alkylation of aromatic amines can be achieved efficiently under microwave irradiation, often in greener solvents like water or even under solvent-free conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Alkylated Anilines

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| N-Alkylation of Aniline | Reflux in organic solvent for several hours | Microwave irradiation for several minutes | mmu.ac.uk |

| Synthesis of 2-anilinopyrimidines | Conventional heating for extended periods | Microwave irradiation for shorter durations with improved yields | chemrxiv.org |

Photoredox Catalysis in C-N Bond Formation

Visible-light photoredox catalysis has gained prominence as a sustainable and mild method for forging chemical bonds. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a variety of chemical transformations under ambient conditions.

In the context of aniline synthesis, photoredox catalysis has been employed for C-H functionalization, including alkylation. The intermolecular direct C-H alkylation of aniline derivatives with α-bromo ketones to build a quaternary carbon center has been reported using a visible-light catalysis procedure, showing good to excellent yields and a preference for ortho-substitution. While a direct application to introduce a cyclopropylmethyl group has not been detailed, this methodology presents a promising avenue for the future synthesis of this compound.

Chemo- and Regioselectivity Considerations in Synthesis

A key challenge in the synthesis of this compound is achieving the desired chemo- and regioselectivity. The aniline molecule possesses two nucleophilic sites: the nitrogen atom of the amino group and the ortho and para positions of the aromatic ring.

Chemoselectivity (N- vs. C-Alkylation): The competition between N-alkylation and C-alkylation is a critical factor. Reaction conditions, including the choice of solvent, catalyst, and protecting groups, can be tuned to favor one over the other. For instance, acid-catalyzed reactions of unprotected arylamines with ortho-quinone methides can be switched between N-alkylation and para-C-alkylation by changing the solvent from a nonpolar to a polar protic one.

Regioselectivity (ortho- vs. para-Alkylation): Achieving ortho-selectivity is paramount for the synthesis of this compound. The amino group is a strong ortho-, para-directing group in electrophilic aromatic substitution. However, direct alkylation often leads to a mixture of ortho and para isomers, along with polyalkylated products.

To address this, various strategies have been developed:

Directing Groups: The use of a directing group on the nitrogen atom can effectively guide the alkylation to the ortho position. These directing groups can be removed after the reaction.

Catalyst Control: Transition metal catalysts, such as those based on palladium or yttrium, have been shown to promote ortho-selective C-H functionalization of anilines. For example, a cationic half-sandwich yttrium catalyst has been used for the efficient and selective ortho-alkylation of N,N-dimethyl anilines with alkenes.

Table 2: Factors Influencing Selectivity in Aniline Alkylation

| Factor | Influence on Selectivity | Example |

| Solvent | Can switch between N- and C-alkylation. | Toluene (N-alkylation) vs. HFIP (para-C-alkylation) mdpi.com |

| Catalyst | Can promote ortho-selectivity. | Yttrium catalyst for ortho-alkylation of N,N-dimethyl anilines rsc.org |

| Directing Group | Directs functionalization to the ortho position. | Picolinamide as a directing group in iron-catalyzed ortho-trifluoromethylation biosynth.com |

Recent Advances and Emerging Synthetic Routes

The field of C-H functionalization is rapidly evolving, offering new and more direct routes to substituted anilines. Recent advances in transition-metal-catalyzed and photocatalytic methods are particularly promising for the synthesis of this compound.

Emerging strategies that could be adapted for this purpose include:

Photochemical Dehydrogenative Strategy: A novel cross-coupling approach for constructing anilines from saturated cyclohexanones and amines has been reported. This method utilizes a photoredox and cobalt-based catalytic system to achieve aromatization.

Transition Metal-Free C-N Coupling: The development of transition-metal-free methods for C-N bond formation offers a more sustainable and cost-effective alternative to traditional palladium- or copper-catalyzed reactions.

Cyclopropanation of Alkenylanilines: The direct cyclopropanation of a precursor such as 2-allylaniline would be an atom-economical route. Advances in catalytic cyclopropanation reactions, including those that are enantioselective, could make this a viable strategy.

While a dedicated, high-yield synthesis of this compound is not yet a well-established procedure in the literature, the convergence of advancements in ortho-selective C-H functionalization, green chemistry methodologies, and novel cyclopropanation techniques provides a strong foundation for the development of efficient and sustainable synthetic routes in the near future.

Spectroscopic and Structural Elucidation of 2 Cyclopropylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the entire molecular structure.

The ¹H NMR spectrum of 2-(Cyclopropylmethyl)aniline is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopropylmethyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Region (δ 6.5-7.2 ppm): The aniline (B41778) ring, substituted at the C2 position, will display a complex multiplet pattern for its four protons. The electron-donating nature of the amino group typically shifts the ortho and para protons upfield compared to benzene (B151609) (δ 7.34 ppm). The ortho-alkyl group introduces further complexity. We can predict the following approximate shifts:

The proton at C6, ortho to the amino group, is expected to be the most shielded, appearing around δ 6.6-6.7 ppm.

The protons at C3, C4, and C5 will likely appear in the range of δ 6.8-7.2 ppm, with their exact shifts and coupling patterns determined by their relationship to the two substituents.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-4.5 ppm. This peak disappears upon shaking the sample with D₂O, a standard method for identifying exchangeable protons.

Cyclopropylmethyl Group (δ 0.2-2.8 ppm): This group gives rise to a characteristic set of signals:

The two methylene (B1212753) protons (-CH₂-) attached to the aromatic ring are diastereotopic and will likely appear as a doublet around δ 2.7-2.8 ppm.

The single methine proton (-CH-) of the cyclopropyl (B3062369) group is expected to be a multiplet in the δ 1.0-1.2 ppm region.

The two sets of methylene protons on the cyclopropyl ring are also diastereotopic and will appear as complex multiplets in the upfield region, approximately at δ 0.5-0.6 ppm and δ 0.2-0.3 ppm, which is characteristic of strained cyclopropyl ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet |

| Cyclopropyl CH | 1.0 - 1.2 | Multiplet |

| Ar-CH₂ | 2.7 - 2.8 | Doublet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons (δ 115-145 ppm): The six carbons of the aniline ring will have distinct chemical shifts.

C1, the carbon bearing the amino group, is expected to be significantly shielded by the nitrogen, appearing around δ 144-145 ppm.

C2, attached to the cyclopropylmethyl group, would be found around δ 128-130 ppm.

The other aromatic carbons (C3, C4, C5, C6) will resonate between δ 115-129 ppm. The carbon atoms ortho and para to the electron-donating amino group (C6, C4) are expected to be more shielded (further upfield) than the meta carbon (C5, C3). stackexchange.com

Aliphatic Carbons (δ 3-40 ppm): The signals for the cyclopropylmethyl group will appear in the upfield region of the spectrum.

The methylene carbon (-CH₂-) attached to the ring is predicted to be around δ 38-40 ppm.

The methine carbon (-CH-) of the cyclopropyl ring would appear around δ 10-12 ppm.

The methylene carbons of the cyclopropyl ring are expected at approximately δ 3-5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 3 - 5 |

| Cyclopropyl CH | 10 - 12 |

| Ar-CH₂ | 38 - 40 |

| Aromatic CH | 115 - 129 |

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by revealing connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would be expected to show:

Correlations between the adjacent protons on the aromatic ring.

A strong correlation between the Ar-CH₂ protons and the cyclopropyl-CH proton.

Correlations between the cyclopropyl-CH proton and the cyclopropyl-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of each protonated carbon in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two or three bonds. This is crucial for connecting different parts of the molecule. Key expected correlations include:

A correlation from the Ar-CH₂ protons to the aromatic C1, C2, and C3 carbons, confirming the attachment point of the substituent.

Correlations from the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It would be particularly useful for determining the preferred conformation of the cyclopropylmethyl group relative to the aniline ring by observing spatial proximities between the Ar-CH₂ protons and the aromatic proton at the C3 position.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of a compound. This compound has a molecular formula of C₁₀H₁₃N.

Calculated Exact Mass: The monoisotopic mass of C₁₀H₁₃N is calculated to be 147.10480 u.

HRMS Measurement: An HRMS experiment would be expected to detect a molecular ion (M⁺) peak at or very near m/z 147.1048. This precise measurement would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is a unique fingerprint that provides structural information. The molecular ion (M⁺) for this compound would be at m/z 147. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent. libretexts.org

Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the methylene group and the cyclopropyl ring. This would result in a stable benzylic-type cation.

Loss of C₃H₅ radical: M⁺ - 41 → m/z 106. This fragment (C₇H₈N⁺) would likely be the base peak (the most intense peak in the spectrum) due to its stability.

Cyclopropyl Ring Opening: The strained cyclopropyl ring can open, leading to rearrangement and subsequent fragmentation. A common pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄) after rearrangement.

Loss of C₂H₄: M⁺ - 28 → m/z 119.

Cleavage of the entire side chain: Loss of the cyclopropylmethyl radical can also occur.

Loss of C₄H₇ radical: M⁺ - 55 → m/z 92.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Loss of cyclopropyl radical (·C₃H₅) via benzylic cleavage |

| 119 | [C₈H₉N]⁺ | Ring opening followed by loss of ethylene (C₂H₄) |

Infrared (IR) and Raman Spectroscopic Characterization

The aniline moiety exhibits several characteristic vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Due to symmetric and asymmetric stretching, two distinct bands are expected. The N-H bending vibration (scissoring) usually appears around 1600 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations give rise to strong bands in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern on the benzene ring.

The cyclopropyl moiety also has distinct vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are characteristic and typically appear in the fingerprint region, with a notable band around 1000-1020 cm⁻¹.

In this compound, the coupling of these vibrations and the influence of the ortho-substitution are expected to result in a complex but interpretable spectrum. The presence of the cyclopropylmethyl group at the ortho position will likely influence the position and intensity of the aniline vibrational modes due to steric and electronic effects.

| Vibrational Mode | Aniline (Experimental) | Cyclopropane (B1198618) (Experimental) | This compound (Predicted) | Notes |

|---|---|---|---|---|

| N-H Asymmetric Stretch | ~3435 | - | ~3430-3450 | Expected to be a sharp band in the IR spectrum. |

| N-H Symmetric Stretch | ~3351 | - | ~3350-3370 | Generally broader than the asymmetric stretch. |

| Aromatic C-H Stretch | ~3050 | - | ~3050-3080 | Multiple weak to medium bands. |

| Cyclopropyl C-H Stretch | - | ~3020 | ~3010-3030 | Characteristic of the cyclopropyl ring. |

| N-H Bend (Scissoring) | ~1618 | - | ~1610-1625 | Strong band in the IR spectrum. |

| Aromatic C=C Stretch | ~1600, ~1500 | - | ~1590-1610, ~1480-1500 | Two or more bands are expected. |

| C-N Stretch | ~1275 | - | ~1270-1290 | Can be coupled with other vibrations. |

| Cyclopropyl Ring Breathing | - | ~1015 | ~1010-1025 | A characteristic and often sharp band. |

| Aromatic C-H Out-of-Plane Bend | ~750 | - | ~740-760 | Strong band indicative of ortho-disubstitution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the aniline ring. Aniline itself typically exhibits two main absorption bands. wikipedia.org The primary band, corresponding to the π → π* transition of the benzene ring, is observed around 230-240 nm. wikipedia.org A secondary, weaker band, resulting from an n → π* transition involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths, typically around 280-290 nm. wikipedia.org

The presence of the cyclopropylmethyl substituent at the ortho position is anticipated to cause a slight bathochromic (red) shift in these absorption maxima. This is due to the electron-donating nature of the alkyl group, which can interact with the π-system of the benzene ring through hyperconjugation, thereby lowering the energy of the electronic transitions. The steric hindrance from the ortho-substituent might also cause a slight distortion of the geometry, which could influence the electronic transitions and the intensity of the absorption bands.

| Compound | λmax for π → π* Transition (nm) | λmax for n → π* Transition (nm) |

|---|---|---|

| Aniline | ~235 | ~285 |

| o-Toluidine | ~238 | ~288 |

| This compound (Predicted) | ~238-242 | ~288-292 |

X-ray Crystallography of this compound Cocrystals or Co-complexes

While no crystal structure of this compound has been reported in the Cambridge Structural Database, insights into its solid-state conformation and intermolecular interactions can be inferred from the crystallographic data of related aniline derivatives. researchgate.netmdpi.com X-ray crystallography of cocrystals or co-complexes would provide definitive information on these aspects. researchgate.netmdpi.com

In the solid state, the conformation of this compound would be a balance between intramolecular steric effects and intermolecular packing forces. The cyclopropylmethyl group at the ortho position is expected to exert significant steric influence on the adjacent amino group. This could lead to a non-planar arrangement where the C-N bond is slightly out of the plane of the benzene ring to minimize steric repulsion. The orientation of the cyclopropyl group relative to the aniline ring will also be a key conformational feature. It is likely to adopt a staggered conformation to minimize steric clashes with the aromatic ring and the amino group. The planarity of the aniline ring itself is expected to be largely maintained.

The primary amino group of this compound is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. Therefore, in a cocrystal or co-complex, strong intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. Common hydrogen bonding motifs in aniline derivatives include N-H···N and N-H···O interactions, leading to the formation of chains, dimers, or more complex networks.

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| N-H···A Hydrogen Bond (A = N, O, etc.) | Strong, directional interaction involving the amino group as a donor and a suitable acceptor on the co-former. | Primary driving force for the formation of supramolecular synthons, such as chains or dimers. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Contributes to the stabilization of the crystal lattice, often leading to layered structures. |

| C-H···π Interactions | Weak hydrogen bonds between C-H bonds (from the cyclopropylmethyl group or the aromatic ring) and the π-system of an adjacent molecule. | Fine-tunes the crystal packing and contributes to overall stability. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Important for achieving efficient packing in the crystal. |

Reactivity and Reaction Mechanisms of 2 Cyclopropylmethyl Aniline

Reactivity of the Aromatic Ring

The aniline (B41778) moiety strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org This is due to the nitrogen's ability to donate its lone pair of electrons into the π-system of the ring, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org However, the presence of the cyclopropylmethyl group at one of the ortho positions introduces steric hindrance, which can favor substitution at the para position and the other available ortho position (C6).

Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation, Sulfonation)

Nitration: Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is often problematic. The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to unexpected products and potential oxidative decomposition. chemistrysteps.comlibretexts.org To achieve controlled nitration, the amino group is typically first protected by acetylation to form an amide. This amide is still an ortho-, para-director but is less activating, preventing overreaction and directing the incoming nitro group primarily to the para position due to the steric bulk of the acetyl group. chemistrysteps.com The protecting group can then be removed by hydrolysis.

Halogenation: Anilines are highly reactive towards halogenation. libretexts.org Reactions with chlorine or bromine often proceed rapidly even without a Lewis acid catalyst and can be difficult to stop at monosubstitution, frequently yielding di- and tri-halogenated products. chemistrysteps.comlibretexts.org For 2-(cyclopropylmethyl)aniline, halogenation would be expected to occur at the para- and the unoccupied ortho- positions. To achieve selective monohalogenation, particularly at the para-position, the same strategy of protecting the amine group via acetylation is employed. chemistrysteps.com This moderates the ring's reactivity and increases steric hindrance at the ortho-positions, favoring para-substitution. chemistrysteps.com Direct chlorination of unprotected anilines can also be achieved using reagents like copper(II) chloride, which often yields the para-chlorinated product preferentially. beilstein-journals.org

Sulfonation: The sulfonation of anilines can be complex. Heating aniline with concentrated sulfuric acid can lead to the formation of para-aminobenzenesulfonic acid (sulfanilic acid). A one-pot thermal rearrangement of N-aryl sulfamates, formed in situ, can also yield para-sulfonyl anilines. researchgate.netchemrxiv.org This process involves the initial formation of an N-sulfamated aniline, which then rearranges to the more stable C-sulfonated product, typically at the para position. researchgate.net The reaction conditions, such as temperature, can influence the ortho/para selectivity of the final product. chemrxiv.org

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing group. wikipedia.org In this strategy, a heteroatom-containing group on an aromatic ring complexes with an organolithium reagent, typically n-butyllithium, directing the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

For this compound, the primary amino group itself is not an effective directing group as the acidic N-H protons would be deprotonated first. Therefore, the amine must first be converted into a suitable directing metalation group (DMG). Strong DMGs for anilines include tertiary amides (-CONR₂), carbamates (-OCONR₂), and ureas. organic-chemistry.org For instance, the aniline could be acylated to form an N-pivaloyl or N-tert-butoxycarbonyl (N-Boc) derivative. This protected amine can then direct lithiation to the C6 position, as the C2 position is already substituted. After metalation, quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) introduces a new substituent at the C6 position. Subsequent removal of the directing group regenerates the substituted aniline. This method offers high regioselectivity that is often complementary to electrophilic aromatic substitution. wikipedia.org

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the amine group in this compound both basic and nucleophilic. chemguide.co.uk This allows it to react with a wide range of electrophiles at the nitrogen atom.

Nucleophilic Reactions (Acylation, Alkylation, Carbene Insertion)

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form amides. libretexts.org This is one of the most common reactions of anilines and is often used to protect the amino group, as discussed previously. chemistrysteps.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). libretexts.org

Alkylation: Direct alkylation of the amine group with alkyl halides can be challenging to control. chemguide.co.uk The primary amine can react with an alkyl halide to form a secondary amine. However, this secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. libretexts.org This leads to a mixture of products. chemguide.co.uk Selective N-alkylation can sometimes be achieved using alternative methods like reductive amination or by employing specific catalysts that favor mono-alkylation. researchgate.net

Carbene Insertion: The N-H bonds of the aniline can undergo insertion reactions with carbenes. This reaction involves the formal insertion of a carbene (:CR₂) into an N-H bond to form a new N-C bond, resulting in a secondary amine. This method provides a direct route to N-alkylated or N-functionalized aniline derivatives.

Formation of Imines, Amides, and Ureas

Imines: Primary amines like this compound react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. masterorganicchemistry.com The reaction can be catalyzed by mild acids. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst for imine formation in aqueous solutions. researchgate.netacs.org

Amides: As detailed in the acylation section (4.2.1), amides are readily formed from the reaction of this compound with carboxylic acid derivatives like acyl chlorides, acid anhydrides, or esters. libretexts.orgrsc.orgsphinxsai.com This is a fundamental transformation in organic synthesis.

Ureas: Ureas are derivatives of carbonic acid and can be synthesized from this compound through several routes. A common method involves the reaction of the aniline with an isocyanate. researchgate.net Alternatively, reaction with phosgene (B1210022) (or a phosgene equivalent like carbonyldiimidazole) generates an intermediate isocyanate in situ, which can then react with another amine to form a urea. nih.gov Direct synthesis from anilines and carbon dioxide is also possible under certain catalytic conditions. rsc.orgresearchgate.net

Oxidation Reactions of the Aniline Moiety

The aniline moiety is sensitive to oxidation, and the reaction outcome depends heavily on the oxidant used and the reaction conditions. noaa.gov Oxidation can lead to a variety of products, including colored polymeric materials like aniline black. noaa.gov

Mild oxidation may lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to more complex products. For example, oxidation with chromic acid can convert aniline to quinone. noaa.gov The presence of the amino group makes the ring highly susceptible to oxidation, which can sometimes compete with electrophilic substitution, leading to the formation of tarry byproducts, especially under harsh, acidic conditions. libretexts.org Oxidation of aniline can also lead to the formation of N-centered radicals, which can undergo further reactions. nih.gov

Reactivity of the Cyclopropylmethyl Group

The cyclopropylmethyl group is a fascinating functional moiety known for its ability to stabilize an adjacent carbocation through orbital overlap, leading to the formation of non-classical carbocation intermediates. This electronic feature governs much of its characteristic reactivity, particularly in reactions involving the departure of a leaving group or exposure to electrophilic or acidic conditions.

The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to ring-opened products and skeletal rearrangements. Prediction of reaction outcomes can be complex due to the potential for multiple pathways involving non-classical carbocations like the cyclopropylcarbinyl and bicyclobutonium cations. researchgate.net

Under acidic or electrophilic conditions, the cyclopropyl (B3062369) ring in a cyclopropylmethyl system can open. This process is often initiated by protonation or coordination of a Lewis acid. For instance, studies on related cyclopropylcarbinol systems have shown that the reaction pathway is highly dependent on substitution patterns and the nature of the catalyst. researchgate.net In the context of this compound, protonation of the aniline nitrogen could potentially be followed by an intramolecular Friedel-Crafts-type reaction, although such reactivity would compete with direct ring-opening pathways.

The solvolysis of cyclopropylmethyl derivatives typically yields a mixture of products arising from nucleophilic capture at different positions of the rearranged carbocation intermediates. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the formation of a cyclopropylcarbinyl cation, which exists in equilibrium with the homoallylic (but-3-enyl) and cyclobutyl cations. Nucleophilic attack can then occur at any of these cationic sites, leading to a mixture of products.

A representative scheme for the acid-catalyzed rearrangement of a generic cyclopropylmethyl system is shown below:

Table 1: Potential Products from Cyclopropylcarbinyl Cation Rearrangement

| Intermediate Cation | Resulting Product Type |

|---|---|

| Cyclopropylcarbinyl | Cyclopropylmethyl derivative |

| Homoallylic (But-3-enyl) | Homoallylic alcohol/ether/halide |

This table illustrates the general reactivity of the cyclopropylmethyl cation system; specific product distribution for this compound would depend on reaction conditions.

Direct functionalization of the methylene (B1212753) (-CH2-) linker in the cyclopropylmethyl group is less common compared to reactions involving the cyclopropyl ring or the aniline moiety. Such transformations are challenging due to the relative inertness of the C-H bonds at this position. Specific methodologies for the selective functionalization of this alkyl chain on this compound are not widely reported in the literature.

Cross-Coupling Reactions Utilizing Derivatives of this compound

Derivatives of this compound, particularly its halogenated analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This reaction enables the coupling of amines with aryl halides or pseudohalides. In this context, this compound can act as the amine coupling partner with an aryl halide, or a halo-derivative, such as 4-bromo-2-(cyclopropylmethyl)aniline, can be coupled with another amine. wikipedia.orglibretexts.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this process. epa.govnih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, RuPhos, BippyPhos | Stabilizes Pd center, promotes catalytic steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

| Aryl Halide | 4-Bromo-2-(cyclopropylmethyl)aniline | Electrophilic partner |

| Amine | Aniline, Morpholine, etc. | Nucleophilic partner |

Halo-derivatives of this compound are excellent substrates for C-C bond-forming cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The presence of boronic acid derivatives, such as 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, indicates the utility of this scaffold in Suzuki-Miyaura reactions. medchemexpress.com

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comfishersci.se This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com For example, 4-iodo-2-(cyclopropylmethyl)aniline could be coupled with various aryl or vinyl boronic acids to generate biaryl structures.

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgnih.gov A halo-derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. Research on related heterocyclic systems, such as 6-halo-2-cyclopropyl-quinazolinones, has demonstrated the successful application of Sonogashira coupling, suggesting its feasibility for similarly substituted anilines. snu.edu.in

Table 3: Comparison of Suzuki-Miyaura and Sonogashira Coupling

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

|---|---|---|

| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Terminal Alkyne |

| Typical Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) | Pd catalyst and Cu(I) co-catalyst |

| Base | K₂CO₃, K₃PO₄, CsF | Amine base (e.g., Et₃N, piperidine) |

Mechanistic Studies of Key Transformation Pathways

The mechanisms underpinning the reactivity of this compound and its derivatives have been extensively studied in related systems.

For ring-opening reactions , the key mechanistic feature is the formation of the highly delocalized cyclopropylcarbinyl cation. researchgate.net Computational and experimental studies have shown that this non-classical cation can interconvert with other cationic species, leading to a variety of products. The regioselectivity of nucleophilic attack is influenced by subtle electronic and steric factors, making the product distribution sensitive to the specific substrate and reaction conditions. researchgate.netacs.org

The mechanism of Buchwald-Hartwig amination is a well-established catalytic cycle. wikipedia.org It begins with a Pd(0) species undergoing oxidative addition into the aryl-halide bond of a halo-2-(cyclopropylmethyl)aniline derivative. The resulting Pd(II) complex then coordinates the incoming amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The Suzuki-Miyaura coupling mechanism also proceeds via a palladium-based catalytic cycle. After the initial oxidative addition of the halo-derivative of this compound to Pd(0), a transmetalation step occurs. In this step, the organic group from the boron reagent is transferred to the palladium center, a process activated by the base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. tcichemicals.com

The Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The crucial role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, from which the final product is formed via reductive elimination. wikipedia.orglibretexts.org

Transition State Analysis and Reaction Coordinate Calculations of this compound

A notable example for which extensive computational analysis has been performed is the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol. This reaction, which involves the transformation of an aniline derivative, serves as an excellent model to understand the application of transition state analysis and reaction coordinate calculations.

Theoretical Framework

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms. At the heart of this is the concept of the potential energy surface (PES) , a mathematical landscape that describes the energy of a molecule as a function of its geometry. Reactants and products reside in energy minima on this surface, and the path a reaction takes between them traverses a transition state (TS) , which is a saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy , a critical factor in determining the reaction rate.

Transition state analysis involves locating the precise geometry and energy of the transition state. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). Once a transition state is identified, it is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate at the transition state.

Reaction coordinate calculations , often performed using the Intrinsic Reaction Coordinate (IRC) method, trace the minimum energy path from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the intended species and provides a detailed picture of the geometric changes that occur throughout the reaction.

Case Study: The Bamberger Rearrangement

The Bamberger rearrangement of N-phenylhydroxylamine provides a rich example of the application of these computational techniques to an aniline derivative. DFT calculations have been employed to investigate the mechanism of this reaction in an aqueous acidic environment.

One proposed mechanism involves the diprotonated form of N-phenylhydroxylamine. The key step of the rearrangement is the migration of the hydroxyl group from the nitrogen atom to the para-position of the benzene (B151609) ring. Computational studies have focused on locating the transition state for this migration and calculating the associated activation energy.

In a computational model of the diprotonated system, Ph–N(OH)H + (H₃O⁺)₂(H₂O)₁₃, the activation energy for the para-rearrangement (a tdx.catacs.org-OH shift) was calculated to be significantly lower than that for the ortho-rearrangement (a tdx.catchemrxiv.org-OH shift). beilstein-journals.org This finding is consistent with the experimental observation that the para-product is formed exclusively. beilstein-journals.org

The calculated activation energy for the formation of the para-product was found to be in good agreement with the experimental value, lending strong support to the proposed mechanism. beilstein-journals.org The transition state geometry reveals a structure where the N-O bond is partially broken, and a new C-O bond is beginning to form at the para-position, with the involvement of water molecules in proton transfer. beilstein-journals.org

The table below summarizes the key energetic data from a DFT study on a model of the Bamberger rearrangement.

| Species/Transition State | Description | Relative Energy (kcal/mol) |

| Int1(V) | Intermediate diprotonated system | 0.00 |

| TS2(V) | Transition state for para-substitution | +28.52 |

| TS2(V, tdx.catchemrxiv.org-shift) | Transition state for ortho-substitution | +29.57 |

This interactive table presents calculated activation energies for the ortho and para substitution pathways in a model of the Bamberger rearrangement. The data indicates a preference for the para-substitution pathway due to its lower activation energy. beilstein-journals.org

Reaction Coordinate

An IRC calculation starting from the geometry of TS2(V) would trace the path of the reaction in both the forward and reverse directions. In the forward direction, the calculation would show the completion of the C-O bond formation at the para-position and the subsequent proton transfers, leading to the final p-aminophenol product. In the reverse direction, the IRC would lead back to the diprotonated N-phenylhydroxylamine intermediate, Int1(V). This computational path provides a step-by-step visualization of the bond-breaking and bond-forming events as the reaction progresses.

Implications for this compound

The principles demonstrated in the study of the Bamberger rearrangement are directly applicable to understanding the reactivity of this compound. For any proposed reaction of this compound, computational chemists can, in principle:

Propose a reaction mechanism: This would involve identifying the likely reactants, intermediates, transition states, and products.

Calculate the energies of all species: Using methods like DFT, the energies of each species along the proposed reaction pathway can be calculated.

Locate the transition states: This is a crucial step to determine the activation energy for each step of the reaction. For this compound, reactions could involve the amino group (e.g., alkylation, acylation) or the aromatic ring (e.g., electrophilic substitution). The presence of the ortho-cyclopropylmethyl group would likely influence the regioselectivity of such reactions through steric and electronic effects, which would be reflected in the relative energies of the corresponding transition states.

Perform IRC calculations: These calculations would verify the connection between the transition states and the corresponding minima on the potential energy surface, confirming the proposed mechanism.

While specific data is not yet available, it is anticipated that the cyclopropylmethyl substituent would exert a significant influence on the transition state energies for reactions at the ortho position due to its steric bulk. Furthermore, the electron-donating nature of the alkyl group would affect the reactivity of the aromatic ring in electrophilic substitution reactions. Future computational studies on this compound are needed to provide a quantitative understanding of its reactivity and reaction mechanisms.

Theoretical and Computational Studies on 2 Cyclopropylmethyl Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods allow for a detailed examination of the electron distribution and molecular orbitals of 2-(Cyclopropylmethyl)aniline.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.com For this compound, DFT calculations, often employing a basis set such as 6-31+G(d,p), can be utilized to determine its optimized ground state geometry and various electronic properties. samipubco.com These calculations would typically be performed in the gas phase or with a solvent model to simulate solution-phase behavior.

Key ground state properties that can be calculated include bond lengths, bond angles, dihedral angles, and the total electronic energy. The optimized geometry represents the most stable arrangement of the atoms in the molecule.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.40 Å |

| C-C (ring) | 1.39 Å | |

| C-CH2 | 1.51 Å | |

| CH2-Cyclopropyl | 1.50 Å | |

| Bond Angle | C-N-H | 113° |

| C-C-N | 121° | |

| C-CH2-Cyclopropyl | 115° | |

| Dihedral Angle | H-N-C-C | 180° (planar amine) or ~140° (pyramidal amine) |

Note: The data in this table is illustrative and represents typical values for similar aniline (B41778) derivatives. Specific computational studies on this compound are required for precise values.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of the HOMO and LUMO of this compound provide insights into its reactivity as an electron donor (nucleophile) and electron acceptor (electrophile).

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. pku.edu.cn

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.20 |

| LUMO | 0.85 |

| HOMO-LUMO Gap | 6.05 |

Note: The data in this table is illustrative and based on typical values for substituted anilines. Actual values would be determined from specific DFT calculations for this compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For this compound, rotation around the C(aryl)-CH2 and CH2-cyclopropyl bonds, as well as the C(aryl)-N bond, can lead to different conformers. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the low-energy (preferred) conformations and the energy barriers between them. The rotational barrier is the energy required to rotate from one conformer to another. researchgate.net

Table 3: Predicted Rotational Barriers for this compound (Illustrative Data)

| Bond of Rotation | Rotational Barrier (kcal/mol) |

| C(aryl)-CH2 | 2.5 |

| CH2-Cyclopropyl | 3.0 |

| C(aryl)-N | 4.5 |

Note: The data in this table is illustrative and represents plausible values based on studies of similar molecules. mdpi.com Precise values would require dedicated computational analysis.

Spectroscopic Property Predictions

Computational chemistry can also predict various spectroscopic properties, which can aid in the identification and characterization of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT and other quantum mechanical methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Predicted NMR spectra can be compared with experimental data to confirm the structure of a synthesized compound. The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. doaj.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.7 - 7.2 |

| NH2 | 3.6 |

| CH2 | 2.6 |

| Cyclopropyl-CH | 1.0 |

| Cyclopropyl-CH2 | 0.3 - 0.6 |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 145 |

| Aromatic C-CH2 | 130 |

| Aromatic C-H | 115 - 128 |

| CH2 | 40 |

| Cyclopropyl-CH | 15 |

| Cyclopropyl-CH2 | 5 |

Note: The data in these tables is illustrative and represents typical chemical shift ranges for the respective functional groups. Precise predictions would require specific calculations for this compound.

Vibrational Frequency Calculations for IR and Raman Interpretation

Theoretical vibrational frequency calculations are essential for the accurate interpretation of experimental Infrared (IR) and Raman spectra. For aniline and its derivatives, Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational modes. asianpubs.org The B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) is commonly employed in conjunction with various basis sets, such as 6-31G(d), 6-311++G(d,p), and 6-31G(d,p), to optimize molecular geometries and calculate harmonic vibrational frequencies. asianpubs.orgmaterialsciencejournal.orgcuni.cz

Calculations are typically performed for the molecule in a vacuum (gas phase), while experimental data is often collected from liquid or solid phases. researchgate.netresearchgate.net This can lead to discrepancies between calculated and observed wavenumbers. To improve the agreement with experimental values, calculated harmonic frequencies are often scaled using specific scaling factors. asianpubs.orgresearchgate.net For instance, scaling factors of 0.952 for N-H stretching and 0.981 for C-N and C=C bonds have been used for aniline derivatives calculated at the B3LYP/6-311++G(d,p) level. asianpubs.org

For this compound, a theoretical vibrational analysis would identify characteristic frequencies associated with its distinct functional groups: the aniline moiety (NH₂ group and phenyl ring), the cyclopropyl (B3062369) group, and the methylene (B1212753) bridge. Key vibrational modes would include:

N-H Vibrations : The aniline NH₂ group exhibits symmetric and antisymmetric stretching vibrations, typically observed above 3000 cm⁻¹. materialsciencejournal.orgresearchgate.net

Aromatic C-H Vibrations : Stretching modes for the aromatic C-H bonds also appear above 3000 cm⁻¹. researchgate.net

Cyclopropyl & Methylene C-H Vibrations : The aliphatic C-H stretching modes of the cyclopropyl and methyl groups are expected in the 2850–3070 cm⁻¹ range. researchgate.net

C=C and C-N Stretching : Aromatic C=C stretching and C-N stretching vibrations are characteristic and appear in the fingerprint region of the spectrum. materialsciencejournal.org

Ring and Group Bending/Deformation : In-plane and out-of-plane bending of the C-H bonds and ring deformation modes occur at lower frequencies. materialsciencejournal.orgresearchgate.net

The following table presents representative theoretical vibrational frequencies for this compound, as would be predicted by DFT calculations, along with their assignments.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) - Representative | Assignment |

|---|---|---|---|

| ν_as(NH₂) | Amino | ~3505 | Antisymmetric N-H Stretch |

| ν_s(NH₂) | Amino | ~3410 | Symmetric N-H Stretch |

| ν(C-H) | Aromatic Ring | ~3060 | Aromatic C-H Stretch |

| ν(C-H) | Cyclopropyl | ~3015 | Cyclopropyl C-H Stretch |

| ν(C-H) | Methylene (-CH₂-) | ~2930 | Methylene C-H Stretch |

| δ(NH₂) | Amino | ~1620 | N-H Scissoring (Bending) |

| ν(C=C) | Aromatic Ring | ~1595 | Aromatic Ring C=C Stretch |

| ν(C-N) | Amino-Aromatic | ~1280 | C-N Stretch |

| β(C-H) | Aromatic Ring | ~1150 | Aromatic C-H In-plane Bend |

| γ(C-H) | Aromatic Ring | ~750 | Aromatic C-H Out-of-plane Bend |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving aniline and its derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, products, and the transition states that connect them. nih.govmdpi.com Methods like DFT (e.g., M06-2X) and coupled-cluster techniques (e.g., CCSD(T)) combined with robust basis sets like 6-311++G(3df,2p) are used to accurately calculate the energies of all species involved in a reaction. mdpi.comresearchgate.net

Studies on the reactions of anilines with radicals, such as the hydroxyl (•OH) or methyl (•CH₃) radical, are common. nih.govmdpi.com These reactions can proceed through different channels, including hydrogen abstraction from the amino group (-NH₂) or the aromatic ring, or radical addition to the ring. nih.gov For example, the reaction of 4-methyl aniline with •OH radicals shows that hydrogen abstraction from the -NH group is a key pathway. mdpi.com Computational analysis reveals the activation barriers for each potential pathway, allowing for the determination of the most favorable reaction channels under specific conditions. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of elucidating a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. mdpi.combeilstein-journals.org A true transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of bonds during the reaction. nih.gov

Once a candidate TS structure is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov An IRC analysis involves following the path of steepest descent from the TS downhill on the PES in both the forward and reverse directions. nih.gov This procedure confirms that the located TS correctly connects the intended reactants and products, thereby validating the proposed reaction pathway. nih.gov For instance, in the reaction of aniline with a methyl radical, IRC calculations are used to verify that a specific TS connects the reactants to an intermediate adduct or the final products. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Studies (Non-Human Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.irorientjchem.org In a non-human biological context, this could involve modeling the inhibition of a specific enzyme or the binding affinity to a receptor from a plant, fungus, or in an in-vitro system. The goal is to develop predictive models that can guide the design of new molecules with enhanced activity. nih.gov

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. sums.ac.ir Descriptors can encode various molecular properties, including steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) characteristics. nih.gov

Prediction of Binding Affinities to Defined Receptors or Enzymes (In Vitro Models)

A key application of QSAR is the prediction of the binding affinity of ligands to a specific biological target, such as an enzyme or receptor. nih.gov For compounds structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These studies have successfully modeled the binding affinity of ligands to targets like the dopamine (B1211576) D₃ receptor. nih.govnih.gov

In a CoMFA/CoMSIA study, molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. nih.gov The models then generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease binding affinity. For instance, a model might indicate that a bulky, electropositive substituent in a specific region would enhance binding. nih.gov

For a hypothetical series of this compound derivatives targeting a non-human enzyme, a QSAR model could be developed to predict their inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). The following interactive table illustrates how such a QSAR model might predict binding affinities based on different substituents (R¹, R²) on the aniline ring.

| Compound | R¹ Substituent | R² Substituent | Experimental pIC₅₀ (Hypothetical) | Predicted pIC₅₀ (from QSAR Model) |

|---|---|---|---|---|

| 1 | H | H | 5.20 | 5.25 |

| 2 | 4-Cl | H | 5.85 | 5.79 |

| 3 | 4-F | H | 5.60 | 5.64 |

| 4 | 4-CH₃ | H | 5.45 | 5.41 |

| 5 | H | 5-Cl | 5.70 | 5.72 |

| 6 | 4-OCH₃ | H | 5.30 | 5.38 |

Applications of 2 Cyclopropylmethyl Aniline in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The inherent reactivity of the aniline (B41778) ring and the presence of the cyclopropylmethyl substituent make 2-(cyclopropylmethyl)aniline a valuable starting material in organic synthesis. It serves as a versatile precursor for the construction of a variety of molecular frameworks.

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of medicinal and materials chemistry. This compound provides a key starting point for the assembly of important heterocyclic systems like quinolines and indoles.

Quinoline (B57606) Derivatives: Quinolines are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. hueuni.edu.vnpharmaguideline.com Several established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key components. pharmaguideline.commdpi.comnih.gov While specific examples detailing the use of this compound in these named reactions are not extensively documented in publicly available literature, its chemical nature as a substituted aniline suggests its potential applicability in these synthetic routes to produce novel quinoline derivatives bearing a cyclopropylmethyl group at a specific position. The general reaction schemes for these syntheses are well-established and adaptable to various substituted anilines. jptcp.comnih.govorganic-chemistry.org

Indole (B1671886) Derivatives: The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. mdpi.com Anilines like this compound can be converted to the corresponding arylhydrazines, which can then participate in the Fischer indole synthesis. Other modern methods for indole synthesis, such as the palladium-catalyzed cyclization of 2-alkynylanilines, also offer a potential route where this compound could be a precursor to the necessary starting material. nih.govorganic-chemistry.org Although direct reports on the synthesis of indole derivatives from this compound are scarce, the fundamental principles of these synthetic methodologies support its potential as a valuable precursor.

Intermediate in the Preparation of Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound can serve as a crucial intermediate in the assembly of more intricate and complex molecular architectures. The amino group can be readily functionalized or transformed, allowing for its incorporation into larger molecules through various carbon-nitrogen bond-forming reactions. The cyclopropylmethyl group can also participate in or influence subsequent chemical transformations, adding another layer of synthetic utility. While specific total synthesis campaigns explicitly featuring this compound as an intermediate are not prominently reported, its potential as a building block for creating diverse and complex structures is recognized within the principles of synthetic organic chemistry.

In Ligand Design for Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can modulate the activity and selectivity of metal catalysts. The nitrogen atom of the aniline moiety in this compound provides a coordination site for metal ions, making it an attractive scaffold for ligand development.

Chiral Ligands for Asymmetric Synthesis (Derived from this compound)

Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical industry. The development of chiral ligands is central to this field. While there is a vast body of research on chiral ligands derived from various aniline backbones, specific examples of chiral ligands synthesized directly from this compound are not widely reported in the current literature. However, the principles of chiral ligand design suggest that this compound could be a viable starting material. For instance, chiral auxiliaries could be introduced at the nitrogen atom or elsewhere on the molecule to create a chiral environment around a coordinated metal center. The development of such ligands could lead to novel catalysts for a range of asymmetric transformations. nih.govnih.govwur.nl

Ligand Components in Metal-Mediated Transformations

Aniline derivatives are known to act as ligands in various metal-catalyzed reactions, influencing the outcome of the transformation. uni.lumdpi.com The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can sterically and electronically tune the properties of the catalyst. This compound, with its unique substituent, could potentially be employed as a ligand in reactions such as cross-coupling, amination, and hydrogenation. The cyclopropyl (B3062369) group might influence the stability, activity, and selectivity of the catalytic system in ways that differ from more common alkyl or aryl substituents. Further research is needed to explore the full potential of this compound as a ligand component in metal-mediated transformations.

In Polymer Chemistry and Materials Science

The polymerization of aniline and its derivatives leads to the formation of polyanilines, a class of conducting polymers with a wide array of applications in electronics, sensors, and corrosion protection. The properties of polyanilines can be tuned by modifying the structure of the aniline monomer.

While the polymerization of aniline and various substituted anilines has been extensively studied, there is a lack of specific research on the polymerization of this compound in the available literature. rroij.comurfu.runih.gov However, based on the known polymerization mechanisms of other aniline derivatives, it is conceivable that this compound could be polymerized, either as a homopolymer or as a copolymer with other anilines. rroij.comnih.gov The resulting polymer, poly(this compound), would possess a unique combination of a conducting polymer backbone and pendant cyclopropylmethyl groups. These groups could influence the polymer's solubility, processability, and solid-state morphology, potentially leading to new materials with tailored electronic and physical properties for applications in materials science. Further investigation into the polymerization of this specific monomer is warranted to explore these possibilities.

Monomer for Functional Polymeric Materials

This compound can serve as a functional monomer for the synthesis of advanced polymeric materials, particularly derivatives of polyaniline (PANI). Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. Introducing substituents onto the aniline ring, such as the cyclopropylmethyl group at the ortho position, is a key strategy to overcome this limitation.

The presence of the ortho-substituent can increase the solubility of the resulting polymer while preserving many of its essential electronic and redox properties. The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidative methods. In the case of this compound, oxidative polymerization would lead to a polymer backbone where the cyclopropylmethyl groups protrude, disrupting the planarity and inter-chain packing that contributes to the insolubility of unsubstituted PANI. This improved processability allows for the formation of uniform thin films, which are crucial for applications in sensors and electronic devices.

Copolymerization is another strategy where this compound can be utilized. By copolymerizing it with aniline or other aniline derivatives, materials with tailored properties can be synthesized. The ratio of the comonomers can be varied to fine-tune the solubility, conductivity, and morphological characteristics of the final polymer. For instance, incorporating this compound into a PANI chain could enhance solubility, while the aniline units maintain a high level of conductivity.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Influence of the 2-(Cyclopropylmethyl) Group | Potential Application |

|---|---|---|

| Solubility | The ortho-substituent disrupts polymer chain packing, increasing solubility in organic solvents like NMP, DMF, and DMSO. | Solution-based processing, formation of thin films, coatings. |